2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
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Overview
Description
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring. The presence of a trifluoromethyl group and a phenyl group on the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit antifungal activity . They may interact with the fungal cells, disrupting their growth and proliferation.
Biochemical Pathways
It’s known that pyrimidine derivatives can interfere with various biological processes in fungi, leading to their antifungal effects .
Result of Action
Given its potential antifungal activity, it may lead to the disruption of fungal cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzimidazole core is synthesized separately and then coupled with the pyrimidine derivative through a sulfanylmethyl linkage. The reaction conditions often involve the use of strong bases, such as potassium hydroxide, and organic solvents like ethanol, under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
- **5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- **4-(2-PYRIDIN-3-YL-6-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDIN-4-YL)MORPHOLINE
Uniqueness
Compared to similar compounds, 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and a trifluoromethyl-substituted pyrimidine ring. This structure imparts enhanced chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S/c20-19(21,22)16-10-15(12-6-2-1-3-7-12)25-18(26-16)27-11-17-23-13-8-4-5-9-14(13)24-17/h1-10H,11H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSBKUBNXXUPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC4=CC=CC=C4N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.